![molecular formula C7H5F3O3 B094196 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid CAS No. 17515-74-1](/img/structure/B94196.png)
5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid
Overview
Description
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid is a compound that belongs to the class of furan carboxylic acids. While the provided papers do not directly discuss this specific compound, they do provide insights into the broader category of furan carboxylic acids and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks for biobased polymers .
Synthesis Analysis
The synthesis of furan carboxylic acids can be approached through various methods. One such method involves the carboxylation of furoic acid with CO2, which is a promising route due to its use of non-edible lignocellulosic biomass as a starting material . Another approach is the one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which shows high yields and the advantage of internal recycling of byproducts . These methods highlight the potential for sustainable and efficient synthesis of furan carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of furan carboxylic acids is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a carboxylic acid group. The presence of substituents like methyl and trifluoromethyl groups can significantly influence the properties of these molecules. For instance, the crystal structure analysis of a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid provides insights into the structural aspects of these compounds .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions, including Knoevenagel condensations, which involve the reaction with compounds containing active methyl or methylene groups . These reactions can lead to the formation of different derivatives, showcasing the versatility of furan carboxylic acids in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. For example, the solvate structures of furan-2,5-dicarboxylic acid with different solvents demonstrate the ability of these acids to form hydrogen bonds and coordinate in a two-dimensional network . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to form biobased polyesters indicates the potential of these compounds to be used in the creation of materials with desirable physical properties .
Scientific Research Applications
1. Synthesis and Chemical Reactions
5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid and its derivatives are primarily used in chemical synthesis. For instance, the Knoevenagel condensations of related compounds have been explored for the formation of various products under microwave irradiation, showing its utility in organic synthesis (Gajdoš et al., 2006). Another study focused on the thermodynamic properties of similar compounds, highlighting their solubility and thermodynamic behavior in different solvents (Sobechko et al., 2019).
2. Biocatalysis
In biocatalysis, a study demonstrated the use of adapted whole cells for the synthesis of various furan carboxylic acids, including derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid. This approach achieved high yields, showcasing the compound's potential in biotechnological applications (Wen et al., 2020).
3. Analytical Chemistry
In analytical chemistry, derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid have been used for the chromatographic determination of various compounds in honey, indicating its role in analytical methodologies (Nozal et al., 2001).
4. Biomass Conversion
The compound has been involved in the conversion of biomass-derived materials. For example, the production of acid chloride derivatives from biomass-derived precursors using 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid demonstrates its role in green chemistry and sustainable material production (Dutta et al., 2015).
5. Electron Attachment Studies
In the field of physical chemistry, studies have been conducted on electron attachment to furan carboxylic acids, including derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid. These studies provide insights into the electron and proton transfer reactions, which are crucial for understanding the chemical behavior of these compounds (Zawadzki et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURNFMNHTHXTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381964 | |
Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid | |
CAS RN |
17515-74-1 | |
Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17515-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17515-74-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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